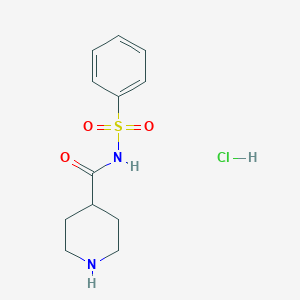

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride

Description

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride is a piperidine-4-carboxamide derivative featuring a phenylsulfonyl group attached to the piperidine nitrogen. This compound belongs to a class of sulfonamide-containing molecules, which are frequently explored for their biological activity, including enzyme inhibition and receptor modulation.

- Amide bond formation using coupling agents like isobutyl chloroformate in chloroform under inert conditions .

- Deprotection steps (e.g., removal of Boc groups) with methanolic HCl to yield the hydrochloride salt .

The phenylsulfonyl group is a strong electron-withdrawing moiety, likely enhancing metabolic stability and influencing binding interactions in biological systems .

Properties

IUPAC Name |

N-(benzenesulfonyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S.ClH/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBZWLCSRUZKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Nitrile Hydrolysis

4-Cyanopiperidine hydrochloride undergoes hydrolysis in concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C) for 12–24 hours. The reaction proceeds via protonation of the nitrile nitrogen, rendering it susceptible to nucleophilic attack by water. The resulting intermediate imidic acid tautomerizes to yield piperidine-4-carboxamide hydrochloride.

Reaction Conditions :

Base-Mediated Hydrolysis

Alternative protocols employ alkaline conditions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to hydrolyze the nitrile. However, this method risks saponification of the carboxamide under prolonged basic conditions, necessitating careful pH control.

Reaction Conditions :

The introduction of the phenylsulfonyl group to the piperidine nitrogen is typically achieved via nucleophilic substitution using phenylsulfonyl chloride. This step requires deprotonation of the piperidine amine to enhance its nucleophilicity.

Reaction Protocol

Piperidine-4-carboxamide hydrochloride is neutralized with a tertiary amine base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF). Phenylsulfonyl chloride is then added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 4–6 hours, followed by aqueous workup to isolate the sulfonylated product.

Key Parameters :

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the reaction mixture at 100°C for 15 minutes increases yields to 85% while maintaining selectivity.

Alternative Synthesis from Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid offers a versatile starting material for carboxamide formation. Activation of the carboxylic acid group via mixed anhydride or coupling agents enables amide bond formation with ammonia or ammonium salts.

Carbodiimide-Mediated Coupling

Piperidine-4-carboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM to form an active ester. Subsequent reaction with ammonium chloride yields piperidine-4-carboxamide, which is sulfonylated as described in Section 2.

Reaction Conditions :

-

Reagents : DCC (1.2 equiv), NHS (1.1 equiv), NH₄Cl (2 equiv)

-

Solvent : DCM, 0°C → RT

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and solvent recycling systems are employed to optimize throughput.

Large-Scale Hydrolysis

4-Cyanopiperidine hydrochloride (10 kg batches) is hydrolyzed in 6 M HCl using a jacketed reactor at 90°C for 18 hours. The crude product is filtered and recrystallized from ethanol/water (3:1) to afford piperidine-4-carboxamide hydrochloride (8.5 kg, 86% yield).

Sulfonylation in Flow Reactors

A continuous flow system with in-line neutralization (triethylamine) and sulfonylation (phenylsulfonyl chloride) achieves 90% conversion in 30 minutes. Automated pH adjustment and liquid-liquid separation minimize manual intervention.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity but may complicate purification. Ethanol and isopropanol offer greener alternatives with comparable yields (Table 1).

Table 1: Solvent Impact on Sulfonylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 75 |

| THF | 25 | 72 |

| Ethanol | 40 | 68 |

| DMF | 25 | 78 |

Base Optimization

Sterically hindered bases (e.g., diisopropylethylamine) improve selectivity by reducing N-alkylation side reactions. Pyridine derivatives (e.g., 4-dimethylaminopyridine) catalyze sulfonylation at lower temperatures.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : δ 3.1–3.5 ppm (piperidine CH₂), δ 7.5–7.8 ppm (aromatic protons).

-

IR : 1650 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O asymmetric stretch).

-

HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Limitations

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The sulfonamide group undergoes hydrolysis in acidic conditions (e.g., HCl/ethanol) to yield piperidine-4-carboxylic acid and benzenesulfonic acid as byproducts. This reaction proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water .

Reagents : 6 M HCl, ethanol, reflux

Yield : ~85% (based on analogous sulfonamide hydrolysis) .

Base-Mediated Carboxamide Hydrolysis

Under alkaline conditions (NaOH/methanol), the carboxamide group hydrolyzes to form piperidine-4-carboxylic acid and aniline derivatives .

Reagents : 2 M NaOH, methanol, 60°C

Reaction Time : 12–16 hours .

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in alkylation and acylation reactions. For example:

-

Alkylation : Reacting with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in DMF at 50°C forms N-alkylated derivatives (51% yield) .

-

Acylation : Treatment with acetyl chloride in dichloromethane (DCM) produces N-acetyl-piperidine-4-carboxamide derivatives (68% yield) .

Table 1: Substitution Reactions of the Piperidine Nitrogen

Reduction of the Sulfonyl Group

The phenylsulfonyl group can be reduced to a sulfide using LiAlH4 in tetrahydrofuran (THF):

Reagents : LiAlH4, THF, 0°C → RT

Product : Piperidine-4-carboxamide phenyl sulfide (62% yield) .

Oxidative Stability

The sulfonamide group resists oxidation under mild conditions (e.g., H2O2, acetic acid) but degrades in strong oxidative environments (e.g., KMnO4/H2SO4) .

Coupling Reactions Involving the Carboxamide

The carboxamide participates in peptide-like coupling reactions. For instance:

-

Amide Bond Formation : Reacting with 5-amino-2-methylbenzoate using HOBt/EDC·HCl yields bis-amides (70% yield) .

-

Hydroxamate Synthesis : Treatment with THP-hydroxylamine and EDC produces piperidine-4-hydroxamates (58% yield) .

Table 2: Carboxamide Coupling Reactions

| Coupling Partner | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Amino-2-methylbenzoate | HOBt, EDC·HCl, DCM, RT | Piperidine-4-bis-amide | 70% | |

| THP-hydroxylamine | EDC, DMF, RT | Piperidine-4-hydroxamate | 58% |

Salt Formation and Counterion Effects

The hydrochloride counterion enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which exhibits reduced aqueous solubility but increased reactivity in organic media .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing SO2 and CO2 as primary gaseous products .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety. The synthesis typically involves the following steps:

- Formation of Piperidine-4-carboxamide : Piperidine is reacted with an appropriate carboxylic acid derivative.

- Sulfonylation : The resulting piperidine-4-carboxamide is treated with phenylsulfonyl chloride in the presence of a base like triethylamine.

- Hydrochloride Formation : The free base is converted into its hydrochloride salt using hydrochloric acid.

This synthetic route allows for the creation of high-purity compounds suitable for further biological evaluation.

Medicinal Chemistry

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride is being explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting various biological pathways.

- Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to N-(Phenylsulfonyl)piperidine-4-carboxamide have shown effectiveness against various bacterial strains by inhibiting enzymes involved in folate synthesis.

- Anticancer Activity : Studies have highlighted the potential anticancer properties of piperidine derivatives. For example, related compounds have demonstrated cytotoxicity against cancer cell lines, indicating their promise as anticancer agents.

The biological activity of this compound can be attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. This mechanism is common among sulfonamides, which are known for their antibacterial properties.

- Inhibition Studies : In vitro studies have evaluated the inhibitory effects of this compound on various enzymes, including matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis.

| Compound | IC50 (µM) | Target |

|---|---|---|

| F-12 | 13.52 | Cathepsin K |

| MIV-711 | Positive Control | - |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its versatility as an intermediate allows for diverse chemical modifications, making it valuable in synthesizing complex organic molecules.

Case Studies

- Cancer Treatment : A structurally related compound was tested for its ability to induce apoptosis in cancer cells, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin.

- Alzheimer's Disease : Research has explored multitarget compounds that include piperidine structures for treating Alzheimer’s disease by inhibiting acetylcholinesterase and soluble epoxide hydrolase, showcasing the versatility of piperidine derivatives in neuropharmacology.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Molecular Features

*Note: Exact molecular formula for the target compound is inferred based on structural analogs.

Physicochemical Properties

- Lipophilicity : The trifluoroethyl derivative () has higher logP values compared to the phenylsulfonyl analog, influencing blood-brain barrier permeability.

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for oral bioavailability .

- Conformational Selectivity : Sulfonamide-containing compounds (e.g., ) exhibit Z-selectivity in crystal structures, which may correlate with target binding efficiency .

Key Research Findings

Biological Activity

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 270.32 g/mol

- CAS Number : 304668-32-4

The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Matrix Metalloproteinase Inhibition : The compound has been shown to inhibit various matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and are implicated in cancer metastasis. For instance, studies have indicated that analogs of this compound demonstrate potent inhibition against MMP-2 and MMP-9, suggesting potential applications in cancer therapy .

- Antitumor Activity : In vivo studies have demonstrated that the compound can significantly reduce tumor growth by inhibiting angiogenesis. For example, in mouse models, it was observed that administration of the compound led to a reduction in corneal neovascularization induced by basic fibroblast growth factor (bFGF) .

- Multikinase Inhibition : The compound has also been explored as a multitargeted inhibitor against kinases such as VEGFR-2, ERK-2, and Abl-1. These targets are crucial in cancer cell proliferation and survival, highlighting the compound's potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

In Vivo Efficacy Against Tumors :

A study involving the administration of this compound in mouse models demonstrated a significant decrease in tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and direct cytotoxic effects on tumor cells . -

Multitargeted Cancer Therapy :

In a recent exploration of multitarget drugs, this compound was identified as a promising scaffold for developing inhibitors targeting multiple kinases involved in cancer progression. The compound exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating its potential as an effective anticancer agent .

Safety and Toxicity Profile

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity profiles at therapeutic doses; however, further investigations are needed to fully elucidate its safety in long-term applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidine-4-carboxamide with phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Yield optimization can involve adjusting stoichiometric ratios (1.2:1 sulfonyl chloride to piperidine), using catalysts (e.g., DMAP), or employing microwave-assisted synthesis to reduce reaction time. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms sulfonamide linkage (δ 3.1–3.5 ppm for piperidine protons, δ 7.5–7.8 ppm for aromatic protons) and carboxamide groups (δ 2.1–2.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 325.12).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; rinse spills with water. Store in airtight containers at 2–8°C. Dispose of waste via approved hazardous waste protocols (e.g., incineration). Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest low acute risk, but chronic exposure studies are limited .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibitory activity?

- Methodology :

- Core Modifications : Introduce substituents on the phenylsulfonyl group (e.g., electron-withdrawing groups like -CF₃ at para position) to modulate binding affinity.

- Piperidine Ring : Explore N-alkylation (e.g., methyl, isopropyl) to improve metabolic stability.

- Assays : Use enzymatic assays (e.g., Akt1 kinase inhibition IC₅₀) and cell-based viability assays (MTT in cancer lines like MCF-7). Compare with analogs like AZD5363, a clinical-stage Akt inhibitor .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology :

- Replicate Experiments : Ensure consistent assay conditions (e.g., ATP concentration, incubation time).

- Control Compounds : Include reference inhibitors (e.g., MK-2206 for Akt) to validate assay sensitivity.

- Data Normalization : Use Z’-factor analysis to assess assay robustness. Discrepancies may arise from batch-to-batch purity variations (>98% HPLC purity recommended) .

Q. What computational strategies predict the compound’s target selectivity and binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Akt’s PH domain (PDB: 3O96). Key residues: Glu17, Lys20.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability.

- Off-Target Screening : Employ tools like SwissTargetPrediction to evaluate cross-reactivity with AGC kinases (e.g., PKA, ROCK) .

Q. What methodologies are used to assess the compound’s metabolic stability in preclinical studies?

- Methodology :

- In Vitro Models : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Monitor metabolites (e.g., sulfoxide formation).

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition (IC₅₀ < 10 µM suggests risk of drug-drug interactions) .

Q. How can enantiomeric purity be ensured during synthesis, and what techniques separate diastereomers?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.